bracteatin 6-O-beta-glucoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O12 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2Z)-4-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-18(28)19(29)20(30)21(33-14)31-8-4-9(23)15-12(5-8)32-13(17(15)27)3-7-1-10(24)16(26)11(25)2-7/h1-5,14,18-26,28-30H,6H2/b13-3-/t14-,18-,19+,20-,21-/m1/s1 |
InChI Key |
SFXSFWVZPKEDPA-KJOZQHLTSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution
Contribution to Plant Phenotypes (e.g., Yellow Flower Coloration)
The most well-documented role of bracteatin (B1241627) 6-O-beta-glucoside is its contribution to flower color. uwec.eduresearchgate.net Aurones, in general, absorb light in the 390–430 nm range, which results in their characteristic yellow color. nih.gov In snapdragons, the accumulation of bracteatin 6-O-glucoside and aureusidin (B138838) 6-O-glucoside in the epidermal cells of the petals is the primary determinant of their yellow phenotype. nih.govresearchgate.net
The generation of yellow flowers through the production of aurone (B1235358) 6-O-glucosides has been a subject of interest in molecular breeding. pnas.org Scientists have successfully engineered transgenic Torenia hybrida plants to produce yellow flowers by introducing the genes responsible for the biosynthesis of these aurones. ebi.ac.uk
Interactions with Plant-Associated Organisms (e.g., Pollinators)
The vibrant yellow color produced by bracteatin 6-O-beta-glucoside and other aurones plays a crucial role in the interaction between plants and pollinators. nih.gov The distinct coloration of flowers serves as a visual cue, or "nectar guide," for pollinating insects, such as bumblebees, attracting them to the flower. nih.govwikipedia.org This attraction is vital for the plant's reproductive success, as it facilitates the transfer of pollen. nih.gov
Beyond their role in attracting pollinators, aurones are also thought to have protective functions for the plant. researchgate.net They have been reported to possess antifungal and insect antifeedant properties, suggesting a role in defending the plant against pathogens and herbivores. researchgate.netijirset.com
Biosynthetic Pathways and Enzymology
General Phenylpropanoid Pathway and Flavonoid Precursors
Flavonoids, including aurones like bracteatin (B1241627) 6-O-beta-glucoside, are synthesized from the aromatic amino acid phenylalanine, which is produced via the shikimate pathway. nih.govrsc.org The initial steps that convert phenylalanine into a key intermediate for flavonoid synthesis are collectively known as the general phenylpropanoid pathway. nih.govmdpi.com
The journey from phenylalanine to the direct precursors of flavonoids involves three key enzymatic steps. nih.govmdpi.com First, the enzyme phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.gov This is the committed step of the general phenylpropanoid pathway. nih.gov
Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov The final enzyme in this general sequence is 4-coumarate:CoA ligase (4CL) , which activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.gov This molecule stands at the junction between the general phenylpropanoid pathway and the various branches of flavonoid biosynthesis. nih.gov
Table 1: Enzymes of the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Substrate | Product |
| Phenylalanine ammonia lyase | PAL | Phenylalanine | trans-Cinnamic acid |
| Cinnamic acid 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |
The entry into the flavonoid biosynthesis pathway proper begins with the formation of a chalcone (B49325) scaffold. nih.gov The enzyme chalcone synthase (CHS) , a key and rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govijirset.com This reaction forms a polyketide intermediate that cyclizes to produce a chalcone. nih.govnih.gov Specifically, this leads to the formation of naringenin (B18129) chalcone, also known as 4,2′,4′,6′-tetrahydroxychalcone (THC). nih.gov CHS is a pivotal enzyme, acting as the first committed step in the biosynthesis of all flavonoids. wikipedia.org
Specific Biosynthesis of Bracteatin 6-O-beta-glucoside
The formation of this compound requires further modification of the initial chalcone structure, involving specific hydroxylation and subsequent glycosylation and cyclization steps. nih.govpnas.org
While the general pathway leads to the tetrahydroxychalcone (THC), the specific precursor for bracteatin is 2',4',6',3,4-pentahydroxychalcone (PHC) . pnas.orguwec.eduresearchgate.net PHC serves as a crucial substrate for the enzymatic reactions that lead directly to the formation of the aurone (B1235358) bracteatin. researchgate.netnih.gov Research has shown that bracteatin arises solely from PHC, not through subsequent modification of other aurones like aureusidin (B138838). researchgate.netnih.gov In plants like the snapdragon (Antirrhinum majus), small quantities of the 4'-O-glucosides of both THC and PHC accumulate in the petals. researchgate.net
A critical step in the in vivo synthesis of aurone glucosides is the glycosylation of the chalcone precursor. pnas.orgnih.gov The enzyme chalcone 4'-O-glucosyltransferase (CH4'GT) , also referred to as Am4'CGT in Antirrhinum majus, catalyzes the transfer of a glucose molecule from UDP-alpha-D-glucose to the 4'-hydroxyl group of the chalcone. pnas.orgwikipedia.org This enzyme can act on both THC and PHC, producing their respective 4'-O-glucosides. pnas.orgresearchgate.net
This glucosylation step, which occurs in the cytoplasm, is essential for the efficient production of aurone glucosides. pnas.orgnih.govebi.ac.uk The resulting chalcone 4'-O-glucoside is then transported into the vacuole for the final conversion step. nih.govebi.ac.uk The coexpression of CH4'GT and aureusidin synthase is necessary and sufficient for the accumulation of aurone 6-O-glucosides in transgenic flowers. pnas.orgebi.ac.uk
The final and defining step in the formation of this compound is catalyzed by aureusidin synthase (AS) , an enzyme identified as AmAS1 in Antirrhinum majus. pnas.orguniprot.org This enzyme, a copper-containing glycoprotein (B1211001) and a homolog of plant polyphenol oxidase (PPO), is localized in the vacuole. uwec.edunih.govqmul.ac.uk
Aureusidin synthase catalyzes the oxidative cyclization of its substrate. wikipedia.org When acting on 2',3,4,4',6'-pentahydroxychalcone (B192059) 4'-O-beta-D-glucoside (PHC 4'-glucoside), aureusidin synthase facilitates a reaction with oxygen to form this compound and water. uniprot.orgqmul.ac.uk The enzyme can also use PHC directly to produce bracteatin, which can then presumably be glucosylated. uwec.eduuniprot.org However, in vivo studies suggest the pathway proceeds primarily through the glucosylated chalcone. pnas.orgqmul.ac.uk Interestingly, while the enzyme can also produce aureusidin from other substrates, bracteatin is formed exclusively from the pentahydroxylated chalcone (PHC) precursor. researchgate.netnih.gov
Table 2: Enzymes in the Specific Biosynthesis of this compound
| Enzyme | Abbreviation | Substrate | Product | Cellular Location |
| Chalcone 4'-O-glucosyltransferase | CH4'GT / Am4'CGT | 2',4',6',3,4-Pentahydroxychalcone (PHC) | 2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside | Cytoplasm |
| Aureusidin synthase | AS / AmAS1 | 2',3,4,4',6'-Pentahydroxychalcone 4'-O-beta-D-glucoside | This compound | Vacuole |
Catalysis by Aureusidin Synthase (AS / AmAS1)
Substrate Specificity and Reaction Mechanisms
Aureusidin synthase (AS), a polyphenol oxidase (PPO) homolog, is central to the biosynthesis of aurones like this compound. This enzyme catalyzes the conversion of chalcones into aurones through hydroxylation and oxidative cyclization. uwec.edunih.gov
The reaction mechanism for the formation of bracteatin involves 2',3,4,4',6'-pentahydroxychalcone (PHC) as a substrate. Aureusidin synthase can also utilize 2',4,4',6'-tetrahydroxychalcone (THC) to produce aureusidin. uwec.eduresearchgate.net The glucosylated forms of these chalcones, specifically their 4'-O-glucosides, are also recognized as effective substrates. researchgate.netuniprot.org
The enzyme exhibits a high degree of specificity for chalcones that possess either a 4-monohydroxy or a 3,4-dihydroxy B-ring. researchgate.netnih.gov For the production of aurones, the oxidative cyclization of the chalcone must be preceded by 3-oxygenation. researchgate.netnih.gov The enzyme shows minimal to no activity towards phenolics that are not chalcones. researchgate.netnih.gov
The proposed mechanism involves two primary enzymatic functions of aureusidin synthase: hydroxylation at the 3-position of the B-ring of the chalcone and subsequent oxidative cyclization to form the aurone structure. wikipedia.org The process begins with the hydroxylation of the chalcone at the 3-position if it is not already hydroxylated, followed by the oxidation of both hydroxyl groups on the B-ring to form a diketone ring. wikipedia.org This is then followed by an oxidative cyclization to create the five-membered heterocycle fused to the A-ring, which is characteristic of aurones. wikipedia.org
Aureusidin synthase can utilize a range of chalcone substrates, including those with different hydroxylation patterns and glycosylations on both the A and B rings. researchgate.net However, it is specific to chalcones and does not act on other aryl substrates. researchgate.net The enzyme can produce various aurones, including aureusidin, sulfuretin, and bracteatin. wikipedia.org The formation of this compound specifically occurs from the substrate 2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside. enzyme-database.org
Table 1: Substrate Specificity of Aureusidin Synthase
| Substrate | Product(s) | Relative Activity (%) | Reference |
|---|---|---|---|
| 2',4,4',6'-tetrahydroxychalcone (THC) | Aureusidin | 100 | researchgate.net |
| 2',3,4,4',6'-pentahydroxychalcone (PHC) | Aureusidin and Bracteatin (6:1 ratio) | 2210 | researchgate.net |
| THC 4'-O-glucoside | Aureusidin 6-O-glucoside | 220 | researchgate.net |
| PHC 4'-O-glucoside | Bracteatin 6-O-glucoside | 2496 | researchgate.net |
| 2'-hydroxychalcone | No reaction | - | uniprot.org |
| 4-hydroxychalcone | No reaction | - | uniprot.org |
| Naringenin | No reaction | - | uniprot.org |
| Eriodictyol | No reaction | - | uniprot.org |
Cofactor Requirements (e.g., Cu2+)
Aureusidin synthase is a glycoprotein that contains copper, specifically a binuclear copper center in its active site. uwec.eduwikipedia.org This was confirmed through atomic absorption spectrophotometric analysis. researchgate.net The presence of copper is essential for the enzyme's catalytic activity. Phenylthiourea, a known inhibitor that competitively binds to binuclear copper, has been shown to inhibit the enzyme's function, further highlighting the importance of copper as a cofactor. nih.govwikipedia.org
pH Optima and Activity Regulation (e.g., H2O2, inhibitors)
The optimal pH for aureusidin synthase activity varies depending on the substrate. For the enzymatic formation of aureusidin from THC, the pH optimum is around 5.4. researchgate.netrhea-db.org When PHC is the substrate, the enzyme exhibits a broad pH optimum ranging from 5.0 to 7.0. uwec.eduresearchgate.net This preference for an acidic to neutral pH is consistent with its localization within the vacuole. uwec.edu
Hydrogen peroxide (H₂O₂) acts as an activator for the reaction with THC, enhancing the rate of aureusidin formation. researchgate.netuniprot.org This is in line with the general mechanism of PPOs, where the monooxygenase activity is often activated by H₂O₂. researchgate.net However, H₂O₂ inhibits the reaction when PHC is the substrate. uwec.eduuniprot.orgenzyme-database.org
The enzyme is competitively inhibited by phenylthiourea, a specific inhibitor of PPOs that targets the binuclear copper center. researchgate.netnih.gov
Table 2: pH Optima and Regulation of Aureusidin Synthase
| Substrate | Optimal pH | Effect of H₂O₂ | Inhibitors | Reference |
|---|---|---|---|---|
| 2',4,4',6'-tetrahydroxychalcone (THC) | 5.4 | Activates | Phenylthiourea | uniprot.orgresearchgate.netrhea-db.org |
| 2',3,4,4',6'-pentahydroxychalcone (PHC) | 5.0 - 7.0 | Inhibits | Phenylthiourea | uwec.eduresearchgate.netuniprot.org |
Subcellular Compartmentalization of Aurone Biosynthesis
The biosynthesis of aurones, including this compound, involves a distinct subcellular compartmentalization. While flavonoid biosynthesis is generally thought to occur in the cytoplasm or on the cytoplasmic surface of the endoplasmic reticulum (ER), aureusidin synthase has been localized to the vacuole. researchgate.net
The process begins in the cytoplasm where chalcone 4'-O-glucosyltransferase (4'CGT) catalyzes the glucosylation of chalcones. nih.govpnas.org These chalcone 4'-O-glucosides are then transported into the vacuole. researchgate.netnih.govpnas.org Inside the vacuole, the vacuolar-localized aureusidin synthase converts these precursors into aurone 6-O-glucosides. researchgate.netnih.govpnas.org This spatial separation of enzymatic steps is a unique feature of aurone biosynthesis compared to other flavonoid pathways. pnas.org
The N-terminal sequence of the aureusidin synthase precursor contains the necessary information for its targeting to the vacuole. uniprot.orgresearchgate.net This vacuolar localization is significant as it likely protects the biochemically unstable chalcone precursors from the cytoplasm, thereby enabling the efficient accumulation of aurones in the flower. researchgate.net
Genetic Regulation and Molecular Engineering of Aurone Accumulation
The accumulation of aurones is under tight genetic control. The expression of the gene encoding aureusidin synthase (AmAS1 in Antirrhinum majus) is a key determinant of aurone production and is typically found in the petals of aurone-containing plant varieties. uwec.edunih.gov
Molecular engineering techniques have been successfully employed to manipulate aurone accumulation and generate novel flower colors. The co-expression of the aureusidin synthase gene (AmAS1) and the chalcone 4'-O-glucosyltransferase gene (Am4'CGT) has been shown to be sufficient for the production of aureusidin 6-O-glucoside in transgenic plants like Torenia hybrida. pnas.orgebi.ac.uk
To create yellow flowers, this co-expression has been combined with the downregulation of anthocyanin biosynthesis using RNA interference (RNAi) to suppress the expression of genes like dihydroflavonol 4-reductase (DFR). pnas.org This approach has demonstrated the feasibility of engineering the aurone biosynthetic pathway to produce desired floral pigments. pnas.orgnih.gov These genetic manipulation strategies underscore the potential of aurone biosynthetic genes as tools for modifying flower color in ornamental plants. scirp.orgmdpi.com
Isolation and Purification Methodologies for Academic Research
Solvent Extraction Strategies from Plant Biomass
The initial step in isolating bracteatin (B1241627) 6-O-beta-glucoside involves its extraction from plant material. The choice of solvent is critical and is dictated by the polarity of the target compound.
Key Considerations for Solvent Selection:
Polarity Matching: Solvents with a polarity similar to bracteatin 6-O-beta-glucoside are more effective at solubilizing it. mdpi.com
Solvent Systems: While water is a safe and eco-friendly solvent for polar compounds, binary solvent systems, such as water mixed with an organic solvent, often yield better results for compounds with intermediate polarity. nih.gov Commonly used solvents for flavonoid extraction include ethanol (B145695) and methanol (B129727), often in aqueous mixtures. nih.gov
Extraction Method: Techniques like maceration, Soxhlet extraction, and more modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed. mdpi.comaimspress.com MAE, for instance, has been shown to produce high-quality extracts that may not require extensive subsequent purification. mdpi.com
Sample Preparation: The plant material, often flowers or leaves, is typically dried and ground to increase the surface area for solvent penetration. For example, in the study of different colored rice grains, 100 mg of flour from each sample was used for extraction with 1.2 mL of 70% methanol. nih.gov
A general procedure involves suspending the plant biomass in a selected solvent, followed by heating or agitation to facilitate the extraction process. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. mdpi.com For instance, in the analysis of pomegranate peel, a solid-solvent ratio of 1 g to 50 ml of 0.3% formic acid in an aqueous solution was used for extraction. nih.gov
Chromatographic Separation Techniques
Following initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes chromatographic separation to isolate this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. nih.gov
Typical HPLC Systems and Conditions:
Stationary Phase: Reversed-phase columns, such as C18 (ODS), are commonly used. For example, a Shim-pack FC-ODS (50 × 4.6 mm) or a YMC-pack ODS-A-312 (150 × 6.0 mm) can be employed. nih.gov
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (often containing a small percentage of acid like trifluoroacetic acid (TFA) or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at specific wavelengths. Aurones like this compound are typically monitored at around 400 nm. researchgate.net
A study on the generation of yellow flowers utilized HPLC to analyze extracts. The system employed a linear gradient of 10–23% acetonitrile (containing 0.05% TFA) in water (containing 0.05% TFA) over 3 minutes, followed by 23% acetonitrile for another 17 minutes at a flow rate of 0.8 ml/min. nih.gov
While less specific than HPLC, size exclusion chromatography (SEC) can be a useful preliminary or complementary purification step. This technique separates molecules based on their size. In the context of flavonoid purification, it can help to remove larger or smaller impurities from the fraction containing this compound.
Column chromatography using specialized resins is a crucial step in the purification of this compound. Sephadex LH-20 is a particularly effective resin for this purpose.
Properties and Application of Sephadex LH-20:
Dual Nature: Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel with both hydrophilic and lipophilic properties. prep-hplc.com This allows for separation based on both molecular size and polarity. uoguelph.ca
Solvent Compatibility: It can be used with a wide range of solvents, from water to organic solvents like methanol, which is frequently used for flavonoid separation. prep-hplc.comnih.gov
Purification Process: A crude or partially purified extract is loaded onto a column packed with Sephadex LH-20. The column is then eluted with a suitable solvent or solvent gradient. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the target compound. Methanol is a common eluent for isolating flavonoids using this resin. nih.gov In one study, a methanol fraction was further purified on a Sephadex LH-20 column, resulting in six fractions. uoguelph.ca
The use of Sephadex LH-20 can significantly enrich the concentration of this compound, making subsequent purification by preparative HPLC more efficient. uoguelph.ca
Advanced Preparative Approaches for Compound Enrichment
For obtaining high-purity this compound for detailed structural elucidation or bioactivity studies, advanced preparative techniques are often necessary.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound. The principles are the same, but it utilizes larger columns and higher flow rates. Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound.
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It has been successfully used for the preparative isolation of other flavonoids and could be a viable option for this compound. researchgate.net
The combination of these methodologies allows for the effective isolation and purification of this compound from complex plant extracts, enabling further scientific investigation.
Structural Elucidation and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete structure of organic molecules like bracteatin (B1241627) 6-O-beta-glucoside. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the molecular framework. uoa.gr The process involves one-dimensional (1D) and two-dimensional (2D) experiments to piece together the structural puzzle. uoguelph.cavt.edu
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
The ¹H NMR spectrum reveals the chemical environment of each proton. oregonstate.edu For bracteatin 6-O-beta-glucoside, this spectrum would show distinct signals corresponding to the aromatic protons on the A- and B-rings of the bracteatin core, the olefinic proton of the aurone (B1235358) structure, and the protons of the β-D-glucose moiety. nih.gov The integration of these signals indicates the number of protons in each environment, while their splitting patterns (coupling constants) provide information about adjacent protons.
| Moiety | Atom Type | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Bracteatin (Aglycone) | Aromatic/Olefinic Protons (¹H) | 6.0 - 8.0 |
| Aromatic/Olefinic/Carbonyl Carbons (¹³C) | 90 - 185 | |
| Glucose | Anomeric Proton (H-1') (¹H) | ~4.5 - 5.5 |
| Sugar Carbons (C-1' to C-6') (¹³C) | 60 - 105 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the signals of protons with their directly attached carbon atoms. uoguelph.ca This allows for the unambiguous assignment of ¹³C signals based on the more easily interpreted ¹H spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. ekb.eg
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. ekb.eg In the analysis of plant extracts, LC separates individual compounds like this compound from a complex mixture before they are introduced into the mass spectrometer.
In analyses of snapdragon flowers, a compound tentatively identified as bracteatin-6-O-glucoside was detected with a molecular ion [M+H]⁺ at an m/z of 465. google.com Further fragmentation of this ion (MS/MS) produced a product ion at m/z 287, corresponding to the loss of the glucose moiety (162 Da) and formation of the bracteatin aglycone. google.comnih.gov
| Ion Type | Observed m/z | Interpretation |
|---|---|---|
| Precursor Ion [M+H]⁺ | 465 | Protonated molecule of this compound |
| Product Ion [M+H-162]⁺ | 287 | Bracteatin aglycone fragment after loss of glucose |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. ekb.eg This precision allows for the determination of a compound's elemental formula. For this compound, HRMS would confirm its molecular formula as C₂₁H₂₀O₁₂ by matching the experimentally measured accurate mass with the calculated theoretical mass. This technique is essential for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). frontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. oecd.org The UV-Vis spectrum provides information about the conjugated systems within a molecule. nih.gov For flavonoids, the spectrum typically shows two major absorption bands, referred to as Band I and Band II.
The spectrum for this compound is characteristic of an aurone. google.com The absorption in the visible region is responsible for its yellow color. While a specific spectrum for this compound is not widely published, its UV-Vis features have been noted as being virtually identical to those of the related compound aureusidin-6-O-glucoside, which displays a characteristic aurone absorption pattern. google.com This pattern helps to confirm the identity of the aurone chromophore. The absorption maxima (λmax) are sensitive to factors such as solvent and pH. farmaciajournal.comresearchgate.net
| Absorption Band | Approximate Wavelength Range (nm) | Associated Molecular Moiety |
|---|---|---|
| Band I | 380 - 430 | B-ring cinnamoyl system |
| Band II | 240 - 280 | A-ring benzoyl system |
Chiral Analysis for Absolute Configuration (e.g., CD Excitation Chirality Method)
The determination of the absolute configuration of chiral natural products is a critical step in their structural elucidation, as different stereoisomers can exhibit distinct biological activities. For a complex molecule like this compound, which contains multiple stereocenters, particularly within its β-D-glucopyranosyl moiety, establishing the precise three-dimensional arrangement of its atoms is essential. Chiral analysis techniques provide the means to achieve this, with Electronic Circular Dichroism (ECD) spectroscopy being a particularly powerful tool. ull.es
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com This technique is highly sensitive to the spatial arrangement of atoms and is widely used for conformational and stereochemical studies of organic compounds. ull.es The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, provides a unique fingerprint for a specific enantiomer.
A highly effective, non-empirical approach within CD spectroscopy is the exciton (B1674681) chirality method. ull.es This method is applicable when a molecule contains two or more chromophores (light-absorbing groups) with strong, well-defined electronic transitions, positioned in a chiral fashion. ull.es The through-space electronic interaction between these chromophores, known as exciton coupling, results in a split CD signal with two bands of opposite signs, referred to as a bisignate Cotton effect or exciton couplet. The sign of this couplet (positive or negative) is directly related to the helicity or chirality of the spatial arrangement of the chromophores' electric transition dipole moments. ull.es
In the context of this compound, the aurone core itself contains multiple conjugated chromophoric systems. The application of the CD excitation chirality method would involve the following steps:
Conformational Analysis: The first step is to determine the molecule's preferred conformation in solution, typically using Nuclear Magnetic Resonance (NMR) spectroscopy techniques (e.g., NOE experiments) and computational modeling. ull.es The absolute configuration and conformation cannot be determined simultaneously by CD alone. ull.es
CD Spectrum Measurement: The experimental CD spectrum of this compound would be recorded.
Computational Modeling: The theoretical CD spectra for all possible stereoisomers of the molecule would be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). frontiersin.org These calculations predict the CD spectrum for each possible absolute configuration.
Spectral Comparison: The experimental CD spectrum is then compared with the computationally predicted spectra. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. ull.es
While specific experimental CD data for this compound is not widely published, the methodology provides a robust framework for its determination. The table below illustrates the type of data that would be generated and analyzed in such a study, correlating the observed CD signals (Cotton effects) with the predicted values for a given stereoisomer.
Interactive Data Table: Illustrative CD Data for Absolute Configuration
| Stereocenter Configuration | Wavelength (nm) | Experimental Δε | Predicted Δε | Assignment Correlation |
| (2R, 3R, 4S, 5R, 6S) | ~250 | +10.5 | +11.2 | Positive Match |
| (2R, 3R, 4S, 5R, 6S) | ~280 | -8.2 | -8.9 | Positive Match |
| (2S, 3S, 4R, 5S, 6R) | ~250 | -10.3 | -11.0 | Negative Match |
| (2S, 3S, 4R, 5S, 6R) | ~280 | +8.5 | +9.1 | Negative Match |
Note: The data in this table is hypothetical and serves to illustrate the principles of the CD exciton chirality method. It represents the correlation between experimental data and theoretical predictions for assigning absolute configuration.
By combining experimental CD measurements with high-level computational analysis, the absolute stereochemistry of the glycosidic linkage and the sugar moiety in this compound can be definitively established. frontiersin.orgsioc-journal.cn
Analytical Quantification and Metabolomic Profiling
Targeted Quantification Methods
Targeted quantification aims to accurately measure the concentration of specific known compounds.
Multiple Reaction Monitoring (MRM) using Triple Quadrupole Mass Spectrometry (QqQ-MS)
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantifying targeted compounds, including bracteatin (B1241627) 6-O-beta-glucoside. proquest.commtoz-biolabs.com This technique is performed on a triple quadrupole (QqQ) mass spectrometer. mdpi.com The first quadrupole selects the precursor ion of the target molecule, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific fragment ions, known as product ions. This two-stage mass filtering significantly reduces background noise and increases the specificity and sensitivity of detection. mtoz-biolabs.comnih.gov
For bracteatin 6-O-beta-glucoside, the precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 465. nih.govgoogle.com Upon fragmentation, a characteristic loss of the glucose moiety (162 amu) results in a prominent product ion at m/z 287, which corresponds to the bracteatin aglycone. nih.gov The transition from m/z 465 to m/z 287 is a specific marker for the presence of this compound and is used for its quantification. nih.govgoogle.com The intensity of this transition is directly proportional to the amount of the compound in the sample. mdpi.com
This targeted approach offers high accuracy and reproducibility, making it suitable for the absolute quantification of this compound in complex biological matrices. mtoz-biolabs.com
Untargeted Metabolomic Approaches
Untargeted metabolomics seeks to capture a comprehensive snapshot of all measurable small molecules in a biological sample. This approach is valuable for discovering novel compounds and understanding global metabolic changes.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)
UHPLC-QTOF-MS is a powerful platform for untargeted metabolomic analysis. nih.govmdpi.comsemanticscholar.org UHPLC provides rapid and high-resolution separation of complex mixtures, while the QTOF mass spectrometer offers high mass accuracy and sensitivity for both precursor and fragment ions. nih.govnih.gov This combination allows for the confident identification of a wide range of metabolites, including this compound. nih.govmdpi.com
In a typical UHPLC-QTOF-MS analysis, the high-resolution mass spectrum would show the accurate mass of the protonated molecule [M+H]⁺ for this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain high-resolution fragment ion spectra, further confirming the compound's identity by matching the fragmentation pattern with databases or known standards. nih.govnih.gov Studies have successfully used this technique to identify bracteatin in complex plant extracts, such as pomegranate peel. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS)
While often used for targeted analysis, UPLC-QQQ-MS can also be employed in a "pseudo-targeted" or "widely targeted" metabolomics approach. mdpi.com This involves creating a large list of potential metabolites and their corresponding MRM transitions. mdpi.com This method combines the high sensitivity and wide dynamic range of a triple quadrupole instrument with the ability to screen for a large number of compounds simultaneously. mdpi.com
In the context of this compound, a UPLC-QQQ-MS method would include the specific MRM transition for this compound, alongside transitions for hundreds of other metabolites. mdpi.com This allows for the relative quantification of a broad spectrum of compounds across different samples, providing valuable insights into metabolic pathways and their perturbations. mdpi.com
Quality Control (QC) and Reproducibility Assessment
Ensuring data quality and reproducibility is paramount in metabolomics studies. nih.goviroatech.com This is achieved through the implementation of rigorous quality control (QC) procedures. nih.gov A common practice is the use of pooled QC samples, which are created by mixing small aliquots from all experimental samples. nih.govmdpi.com These QC samples are injected periodically throughout the analytical run (e.g., every 5-10 samples) to monitor the stability and performance of the analytical system. nih.govmdpi.com
The relative standard deviation (RSD) of the peak areas for specific metabolites, including this compound, in the QC samples is calculated. A low RSD (typically <30%) indicates good analytical reproducibility. biorxiv.orgprotocols.io Any significant deviation in the QC samples can signal instrument drift or other issues that need to be addressed before further data analysis. mdpi.com Data normalization techniques are also employed to correct for non-biological variations. iroatech.com
Data Processing and Multivariate Statistical Analysis
The large and complex datasets generated by metabolomic analyses require specialized data processing and statistical methods to extract meaningful biological information. d-nb.infonih.gov
Following data acquisition, raw data is processed to detect peaks, align retention times, and generate a data matrix of metabolite features versus samples. protocols.io This matrix is then subjected to multivariate statistical analysis.
Principal Component Analysis (PCA) : PCA is an unsupervised method that reduces the dimensionality of the data while retaining most of the variation. nih.gov It allows for the visualization of natural clustering and outliers within the data. d-nb.infomdpi.com A PCA scores plot can reveal whether samples from different groups (e.g., different plant cultivars or treatment groups) have distinct metabolic profiles. mdpi.comd-nb.info
Hierarchical Cluster Analysis (HCA) : HCA is another unsupervised method that groups samples based on the similarity of their metabolite profiles, often visualized as a dendrogram. d-nb.infomdpi.com This can help to identify relationships between samples and confirm groupings observed in PCA. mdpi.comd-nb.info
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) : OPLS-DA is a supervised method used to identify the metabolites that are most responsible for the separation between predefined groups. d-nb.infonih.gov An S-plot generated from the OPLS-DA model can highlight variables, such as this compound, that are significant contributors to the group separation. researchgate.net
These statistical tools are essential for interpreting the complex datasets from metabolomic studies and for identifying key metabolites like this compound that are associated with specific biological states or conditions. d-nb.inforesearchgate.net
Functional Annotation and Pathway Mapping (e.g., KEGG Analysis)
In the realm of metabolomics, functional annotation and pathway mapping are critical steps for understanding the biological significance of identified compounds. For this compound, this process involves assigning it to specific biochemical pathways and functional categories, primarily through databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).
This compound is formally recognized in the KEGG COMPOUND database under the identifier C16410. genome.jpebi.ac.uk This entry provides detailed chemical information and, crucially, links the compound to relevant metabolic pathways. Through KEGG analysis, this compound has been mapped to two primary pathways:
Flavonoid biosynthesis (map00941): This is the core pathway for the synthesis of a wide variety of flavonoids, which are a major class of plant secondary metabolites. genome.jpgenome.jpgenome.jp Flavonoids play diverse roles in plants, including pigmentation, UV protection, and defense against pathogens. genome.jpnih.gov this compound is an aurone (B1235358), a subclass of flavonoids responsible for yellow coloration in the flowers of certain plants, such as the snapdragon (Antirrhinum majus). nih.govresearchgate.net
Biosynthesis of secondary metabolites (map01110): This is a broader, more generalized pathway that encompasses the synthesis of a vast array of compounds not directly involved in the primary growth and development of an organism. genome.jp The inclusion of this compound in this pathway highlights its role as a specialized plant product. genome.jp
The key enzymatic step leading to the formation of this compound is catalyzed by aureusidin (B138838) synthase (EC 1.21.3.6). wikipedia.org This enzyme facilitates the conversion of 2',3,4,4',6'-pentahydroxychalcone (B192059) 4'-O-beta-D-glucoside into this compound through oxidative cyclization. nih.gov Research has shown that aureusidin synthase can also act on other substrates, such as 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside, to produce aureusidin 6-O-glucoside, another important aurone. researchgate.netwikipedia.org In some plant species, the production of bracteatin 6-O-glucoside and aureusidin 6-O-glucoside occurs in the vacuole, following the glucosylation of their chalcone (B49325) precursors in the cytoplasm. ebi.ac.uknih.gov
The functional annotation of this compound, therefore, centers on its identity as a flavonoid pigment. Its presence in a metabolomic profile would strongly suggest the activity of the aurone biosynthetic branch of the flavonoid pathway.
KEGG Pathway Information for this compound
| KEGG Identifier | Pathway Name | Pathway Map |
| C16410 | Flavonoid biosynthesis | map00941 |
| C16410 | Biosynthesis of secondary metabolites | map01110 |
Investigations into Biological Roles Non Clinical
Antioxidant Activity in in vitro and Cellular Models
The antioxidant potential of bracteatin (B1241627) and its derivatives is a cornerstone of its non-clinical evaluation. nih.gov As a flavonoid, it is structurally equipped to act as an antioxidant, a property that is fundamental to protecting against degenerative and stress-related disorders. semanticscholar.orgmdpi.com Aurones, in general, are known to be important antioxidants in the human diet capable of scavenging free radicals. ijirset.com
Theoretical and experimental studies have shed light on the mechanisms through which bracteatin exerts its antioxidant effects. A quantum chemical study utilizing density functional theory (DFT) explored the radical scavenging activities of bracteatin. researchgate.net The research indicates that the hydrogen atom transfer (HAT) mechanism is crucial for its ability to neutralize free radicals. researchgate.net The study identified the O-H bond dissociation enthalpy (BDE) as the most reliable indicator of its antiradical properties, pinpointing the specific hydroxyl groups on the molecule that are most active in this process. researchgate.net This high antioxidant activity is a key contributor to its pharmacological profile. researchgate.net
Beyond theoretical models, the protective effects of aurones against oxidative damage have been observed in various models. Flavonoids are known to possess antioxidant and anti-inflammatory properties that are beneficial in conditions where oxidative stress is a key factor. nih.gov By scavenging free radicals, these compounds can help alleviate oxidative stress at the cellular level, which is implicated in numerous chronic and degenerative diseases. semanticscholar.org The antioxidant action of flavonoids like bracteatin can inhibit the development of vascular diseases by protecting lipoproteins from oxidation in vitro. scielo.org.mx While direct studies on bracteatin 6-O-beta-glucoside's protective role in cellular models are specific, the broader family of aurones has shown promise in reducing oxidative stress and the inflammatory responses it can trigger. nih.govresearchgate.net
| Activity | Model/Method | Key Finding | Reference |
|---|---|---|---|
| Free Radical Scavenging | Density Functional Theory (DFT) | The primary mechanism is Hydrogen Atom Transfer (HAT), with O-H Bond Dissociation Enthalpy (BDE) being the best indicator of activity. | researchgate.net |
| General Antioxidant Role | In vitro assays | Aurones, including bracteatin, are effective free radical scavengers, contributing to the prevention of stress-related disorders. | ijirset.comsemanticscholar.org |
| Protection from Oxidative Damage | Cellular Models (General Flavonoids) | Flavonoids protect against oxidative stress and related inflammation by neutralizing reactive oxygen species. | nih.gov |
Enzyme Modulation and Inhibition
This compound belongs to the aurone (B1235358) family, which has demonstrated the ability to modulate or inhibit several key enzymes involved in metabolic processes. dntb.gov.uasemanticscholar.org This inhibitory action represents a promising avenue for managing chronic metabolic disorders. nih.gov
One of the therapeutic strategies for managing type 2 diabetes is to slow the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes like alpha-amylase. brieflands.com Certain aurones and their analogues have been identified as noteworthy inhibitors of α-amylase. researchgate.netdntb.gov.uasemanticscholar.orgnih.gov This inhibition can reduce the breakdown of complex carbohydrates into simpler sugars, thereby helping to manage post-meal blood glucose levels. brieflands.com While specific IC50 values for this compound are not detailed in the provided context, the general activity of the aurone class against this enzyme is well-documented. researchgate.netnih.gov
Similar to alpha-amylase, α-glucosidase is a key enzyme in the final step of carbohydrate digestion, breaking down disaccharides into absorbable monosaccharides. nih.govnih.govwikipedia.org Inhibitors of this enzyme can effectively delay glucose absorption and reduce postprandial hyperglycemia. nih.govnih.govfrontiersin.org Studies have shown that aurones are a promising class of compounds for α-glucosidase inhibition. semanticscholar.orgnih.gov For instance, some synthetic aurones have been shown to be potent inhibitors of α-glucosidase, with activity sometimes exceeding that of the standard drug acarbose. semanticscholar.org The inhibitory potential of flavonoids against α-glucosidase is a significant area of research for developing natural antidiabetic agents. nih.gov
Research has revealed that certain aurones and their synthetic analogues are effective inhibitors of several kinases and related targets, which could be beneficial in treating chronic metabolic disorders. researchgate.netdntb.gov.uasemanticscholar.org The targets include death-associated protein kinase-related apoptosis-inducing kinase-2 (DARK2), peroxisome proliferator-activated receptor-gamma (PPAR-γ), protein tyrosine phosphatase localized to mitochondrion 1 (PTPM1), and the formation of advanced glycation end products (AGEs). semanticscholar.orgnih.gov For example, specific synthetic aurone analogues have demonstrated strong inhibitory activity against PPAR-γ with IC50 values in the micromolar range. semanticscholar.orgnih.gov Another study identified an aurone that displayed significant DARK2 inhibition. semanticscholar.org This broad-spectrum inhibitory profile highlights the potential of the aurone chemical scaffold, to which bracteatin belongs, as a basis for developing new therapeutic agents. nih.gov
| Enzyme/Target | Reported Activity | Significance | Reference |
|---|---|---|---|
| Alpha-Amylase | Identified as a remarkable inhibitor. | Slows carbohydrate digestion, potentially managing hyperglycemia. | researchgate.netdntb.gov.uanih.gov |
| Alpha-Glucosidase | Potent inhibition observed, sometimes greater than standard drugs. | Delays glucose absorption, reducing postprandial blood sugar spikes. | semanticscholar.orgnih.gov |
| DARK2 | Significant inhibition reported for some aurones. | Potential role in regulating apoptosis-related pathways. | semanticscholar.orgnih.gov |
| PPAR-γ | Strong inhibition with low micromolar IC50 values for some analogues. | A key target in the regulation of glucose and lipid metabolism. | semanticscholar.orgnih.gov |
| PTPM1 | Identified as a target for aurone inhibition. | Involved in metabolic regulation, making it a target for diabetes research. | semanticscholar.orgnih.gov |
| AGE Formation | Aurones identified as inhibitors. | Inhibition can prevent complications associated with diabetes. | semanticscholar.orgnih.gov |
Antimicrobial Activity in Microorganism Models
This compound, a member of the flavonoid class of compounds, has been identified as possessing notable antimicrobial properties. nih.gov Flavonoids, in general, are known to exert antimicrobial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov
In molecular docking studies involving compounds isolated from Antirrhinum majus (snapdragon), this compound was one of several flavonoids that showed favorable interactions with enzymes from both Gram-positive and Gram-negative bacteria. nih.gov The compound is predicted to express its antibacterial activity by inhibiting the DNA gyrase B subunit in both Staphylococcus aureus and Escherichia coli bacterial strains. nih.gov Furthermore, these flavonoids are predicted to play a significant role in inhibiting fungal sterol 14-demethylase and bacterial dihydropteroate (B1496061) synthase. nih.gov
Table 1: Predicted Antimicrobial Mechanisms of this compound
| Target Organism Type | Target Enzyme/Process | Predicted Effect | Source |
|---|---|---|---|
| Bacteria (Gram-positive & Gram-negative) | DNA Gyrase B Subunit | Inhibition | nih.gov |
| Bacteria | Dihydropteroate Synthase | Inhibition | nih.gov |
| Fungi | Sterol 14-demethylase | Inhibition | nih.gov |
Anti-Inflammatory Effects in in vitro Models
The anti-inflammatory potential of flavonoids like this compound is often evaluated through various in vitro models. These assays help to elucidate the mechanisms by which these compounds may combat inflammation at a cellular level. Common methods include assessing the inhibition of protein denaturation, the stabilization of cellular membranes, and the inhibition of pro-inflammatory enzymes. mdpi.comresearchgate.net
Flavonoids are recognized for their ability to block the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the arachidonic acid pathway that produces inflammatory prostaglandins. rbmb.net Another key mechanism is the stabilization of red blood cell membranes; by preventing hypotonicity-induced lysis, a compound demonstrates its ability to protect cell membranes from damage that occurs during inflammation. rbmb.net Extracts from plants known to contain bracteatin, such as Bougainvillea x buttiana, have demonstrated significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes and stabilizing erythrocyte membranes. mdpi.com
Table 2: Common In Vitro Models for Assessing Anti-Inflammatory Activity of Flavonoids
| In Vitro Assay | Mechanism Assessed | Relevance to Anti-Inflammatory Action | Source |
|---|---|---|---|
| Inhibition of Albumin Denaturation | Protection against protein denaturation | Denaturation of proteins is a well-documented cause of inflammation. | researchgate.net |
| Red Blood Cell Membrane Stabilization | Protection of the cell membrane from lysis | Prevents the release of cellular contents that trigger inflammatory responses. | rbmb.net |
| Cyclooxygenase (COX) Inhibition | Inhibition of pro-inflammatory enzymes | Blocks the synthesis of prostaglandins, key mediators of inflammation. | mdpi.comrbmb.net |
| Phospholipase A2 (PLA2) Inhibition | Inhibition of pro-inflammatory enzymes | Inhibits the release of arachidonic acid, the precursor to many inflammatory molecules. | mdpi.com |
Allelopathic Interactions
Allelopathy refers to the biochemical interactions between plants, where one plant produces secondary metabolites that affect the growth and development of other organisms in its vicinity. cabidigitallibrary.org Flavonoids are among the classes of compounds often implicated in these interactions.
Allelopathic compounds can exert significant influence over plant ecosystems by inhibiting the germination of seeds and the subsequent growth of seedlings. nih.gov this compound is found in plants like snapdragon (Antirrhinum majus), which have been studied for their allelopathic potential. uoguelph.ca Studies on various plant extracts have shown that allelochemicals can cause a significant reduction in germination percentage, root length, and shoot length of target species. mdpi.com The inhibitory effect is often dose-dependent, with higher concentrations of the allelopathic extract resulting in a greater reduction of growth parameters. mdpi.comresearchgate.net For instance, research on flavonoids isolated from snapdragons included testing their effects on the seed germination and growth of species like lettuce, carrot, and bentgrass. uoguelph.ca
Table 3: Parameters Affected by Plant-Based Allelochemicals
| Parameter | Observed Effect | Source |
|---|---|---|
| Seed Germination | Inhibition / Reduction in germination rate | nih.govmdpi.com |
| Root Length | Inhibition / Reduction in length | mdpi.com |
| Shoot Length | Inhibition / Reduction in length | mdpi.com |
| Seedling Fresh Weight | Reduction | mdpi.com |
The allelopathic influence of plant-derived compounds extends to interactions with microorganisms, including prokaryotic bacteria. uoguelph.ca These interactions are a crucial aspect of the plant's defense and communication within its environment. Research on flavonoids isolated from snapdragon, a source of bracteatin, has involved measuring their effect on the growth of the prokaryotic bacterium Pseudomonas aeruginosa. uoguelph.ca
Furthermore, specific molecular docking studies have shown that this compound interacts directly with bacterial enzymes. nih.gov It is predicted to inhibit the DNA gyrase B subunit in prokaryotes such as E. coli and S. aureus, demonstrating a clear biochemical interaction that disrupts bacterial function. nih.gov This inhibitory action on essential bacterial enzymes showcases a direct allelopathic interaction at the molecular level.
Table 4: Observed Interactions of this compound with Prokaryotes
| Prokaryotic Organism | Type of Interaction | Source |
|---|---|---|
| Pseudomonas aeruginosa | Growth inhibition studies performed | uoguelph.ca |
| Staphylococcus aureus | Predicted inhibition of DNA gyrase B subunit | nih.gov |
| Escherichia coli | Predicted inhibition of DNA gyrase B subunit | nih.gov |
Synthetic and Derivatization Strategies
Chemical Synthesis Approaches for Bracteatin (B1241627) 6-O-beta-glucoside
A comprehensive review of the scientific literature does not yield specific protocols for the total chemical synthesis of bracteatin 6-O-beta-glucoside. The primary focus of research has been on its biosynthesis in plants. However, general strategies for the chemical synthesis of aurones, the core structure of bracteatin, are established and could theoretically be adapted.
The most common method for synthesizing the aurone (B1235358) scaffold is the Knoevenagel condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde. nih.gov For the synthesis of bracteatin, this would involve the condensation of a 6-hydroxy-benzofuran-3(2H)-one with 3,4,5-trihydroxybenzaldehyde. The subsequent introduction of the glucose moiety at the 6-hydroxyl group would represent a significant challenge, requiring regioselective protection and deprotection steps to achieve the desired 6-O-beta-glucoside.
Alternative approaches to aurone synthesis include palladium-catalyzed carbonylative coupling of o-iodophenols with terminal alkynes nih.gov and tandem intramolecular ring-opening of oxiranes derived from chalcones. nih.gov One paper mentions the total synthesis of an aurone isolated from Uvaria hamiltonii, demonstrating the feasibility of complex aurone synthesis. unipi.itnih.gov However, the application of these methods to the specific synthesis of this compound has not been reported.
Enzymatic Synthesis and Biotransformation Pathways
The biosynthesis of this compound in plants, particularly in the flowers of species like snapdragon (Antirrhinum majus), is a well-documented enzymatic process. researchgate.net This pathway involves the coordinated action of two key enzymes: chalcone (B49325) 4'-O-glucosyltransferase (4'CGT) and aureusidin (B138838) synthase (AmAS1), a polyphenol oxidase homolog. unipi.ituwec.edu
The process begins in the cytoplasm where 4'CGT catalyzes the glucosylation of 2',4',6',3,4-pentahydroxychalcone (PHC) at the 4'-position, forming PHC 4'-O-glucoside. ebi.ac.uk This glucoside is then transported to the vacuole. ebi.ac.uk Inside the vacuole, aureusidin synthase acts on the PHC 4'-O-glucoside. wikipedia.org This enzyme catalyzes the oxidative cyclization of the chalcone to form the aurone structure, yielding this compound. qmul.ac.uk It has been shown that aureusidin synthase can also directly convert PHC to bracteatin, though the glucosylated substrate is preferred in vivo. researchgate.netwikipedia.org The incubation of PHC with aureusidin synthase has been observed to yield both aureusidin and bracteatin. researchgate.net
The co-expression of the genes for both 4'CGT and aureusidin synthase has been successfully used to produce aurone 6-O-glucosides in transgenic plants. ebi.ac.ukgoogle.com
| Enzyme | Substrate | Product | Cellular Location |
|---|---|---|---|
| Chalcone 4'-O-glucosyltransferase (4'CGT) | 2',4',6',3,4-Pentahydroxychalcone (PHC) | PHC 4'-O-glucoside | Cytoplasm |
| Aureusidin synthase (AmAS1) | PHC 4'-O-glucoside | This compound | Vacuole |
| Aureusidin synthase (AmAS1) | 2',4',6',3,4-Pentahydroxychalcone (PHC) | Bracteatin | Vacuole |
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
While there is a growing interest in the biological activities of aurones, leading to the synthesis of numerous analogs, specific studies on the design and synthesis of analogs of this compound are limited. qmul.ac.uk Research on aurone analogs has primarily focused on their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. nih.govtandfonline.com
Structure-activity relationship (SAR) studies on various aurone analogs have highlighted the importance of the substitution pattern on both the benzofuranone core and the pendant benzylidene ring for biological activity. mdpi.com For instance, the number and position of hydroxyl groups on the benzylidene ring have been shown to be critical for the antioxidant properties of aurones. nih.gov A quantum chemical study has suggested that the polysubstitution pattern on the benzylidene ring of bracteatin contributes to its high antioxidant potential. nih.govresearchgate.net
The synthesis of aurone analogs generally follows the established chemical methods for the aurone scaffold, such as the Knoevenagel condensation, allowing for the introduction of diverse substituents on both aromatic rings. nih.gov The synthesis of glycosylated analogs would require additional steps of selective glycosylation. The exploration of this compound analogs could provide valuable insights into the role of the catechol-type B-ring and the 6-O-glucose moiety in its biological activities.
Comparative Phytochemical and Metabolomic Studies
Comparison with Related Aurones (e.g., Aureusidin (B138838) 6-O-beta-glucoside)
Bracteatin (B1241627) 6-O-beta-glucoside and aureusidin 6-O-beta-glucoside are closely related aurone (B1235358) glucosides, a class of flavonoids that contribute to the yellow pigmentation in the flowers of a limited number of plant species. ijirset.comresearchgate.netunipi.it Their primary structural difference lies in the hydroxylation pattern of the B-ring; bracteatin possesses a 3,4,5-trihydroxy substitution, while aureusidin has a 3,4-dihydroxy pattern. unipi.it
The biosynthesis of both compounds is intricately linked and catalyzed by the enzyme aureusidin synthase. expasy.orgqmul.ac.uk However, the enzyme acts on different precursors to produce each specific aurone glucoside. Aureusidin 6-O-beta-glucoside is formed from 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside. qmul.ac.ukebi.ac.uk In contrast, bracteatin 6-O-beta-glucoside is synthesized from 2',3,4,4',6'-pentahydroxychalcone (B192059) 4'-O-beta-D-glucoside (PHC glucoside). ijirset.comexpasy.orgqmul.ac.uk Research indicates that aureusidin synthase can produce aureusidin from PHC, but bracteatin is derived solely from PHC and not through the subsequent hydroxylation of aureusidin. ijirset.comresearchgate.net
In plants where they are found, such as the snapdragon (Antirrhinum majus), these two aurone glucosides often co-occur, contributing collectively to the final yellow hue of the petals. ijirset.comresearchgate.netresearchgate.net Enzymatic studies have shown that when 2',3,4,4',6'-pentahydroxychalcone (PHC) is used as a substrate, both aureusidin and bracteatin are produced, at an approximate molar ratio of 6:1, respectively. ijirset.comresearchgate.net
Table 1: Comparison of this compound and Aureusidin 6-O-beta-glucoside
| Feature | This compound | Aureusidin 6-O-beta-glucoside |
| Chemical Class | Aurone Glucoside | Aurone Glucoside |
| B-ring Hydroxylation | 3',4',5'-Trihydroxy | 3',4'-Dihydroxy |
| Biosynthetic Precursor | 2',3,4,4',6'-pentahydroxychalcone 4'-O-beta-D-glucoside | 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside |
| Key Enzyme | Aureusidin Synthase expasy.orgqmul.ac.uk | Aureusidin Synthase expasy.orgqmul.ac.uk |
| Natural Co-occurrence | Found together in species like Antirrhinum majus researchgate.net | Found together in species like Antirrhinum majus researchgate.net |
Co-occurrence and Interrelationships with Other Flavonoid Classes (e.g., Anthocyanins, Flavones)
This compound rarely accumulates in isolation. It is typically found as part of a complex mixture of flavonoids that collectively determine the visual characteristics of plant tissues, particularly flowers. researchgate.net The interrelationships between these different flavonoid classes are rooted in their shared biosynthetic origin, the phenylpropanoid pathway. nih.gov
A well-documented example is in the flowers of Antirrhinum majus. In the magenta and crimson cultivars, bracteatin 6-O-glucoside and aureusidin 6-O-glucoside are found alongside anthocyanins (cyanidin and peonidin (B1209262) glycosides) and flavones (apigenin, luteolin, and chrysoeriol (B190785) glycosides). researchgate.net The brilliant yellow stripes on some A. majus petals, which contain aurones, are often surrounded by magenta or pink areas colored by anthocyanins, highlighting their close spatial relationship. mdpi.com
The biochemical interrelationship stems from a critical branch point in the flavonoid pathway. Chalcones, the precursors for aurones, are also the substrates for the enzyme chalcone (B49325) isomerase (CHI). nih.govnih.gov While aureusidin synthase directs chalcones toward aurone production, CHI converts them into flavanones. nih.gov These flavanones are central intermediates that can then be processed by a variety of enzymes to form other flavonoid classes, including flavones, flavonols, and, further down the pathway, the red and purple anthocyanin pigments. nih.gov Therefore, the biosynthesis of aurones like this compound is in direct competition with the pathways leading to these other flavonoid classes for the common chalcone precursors. nih.gov
Table 2: Co-occurring Flavonoids with this compound in Antirrhinum majus Flowers researchgate.net
| Flavonoid Class | Specific Examples Found with this compound | Role in Flower Color |
| Aurones | Aureusidin 6-O-glucoside | Yellow |
| Anthocyanins | Cyanidin glycosides, Peonidin glycosides | Magenta, Crimson, Red |
| Flavones | Apigenin glycosides, Luteolin glycosides, Chrysoeriol glycosides | Colorless to pale yellow (act as co-pigments) |
Metabolomic Comparisons Across Diverse Plant Varieties or Environmental Conditions
Metabolomic studies provide a powerful approach to compare the accumulation of compounds like this compound across different plant varieties or in response to environmental changes. frontiersin.org These analyses reveal how genetic and environmental factors influence the plant's secondary metabolism. nih.govpeerj.com
A notable study involving two varieties of sorghum (GL98 and GL220) used metabolomic and transcriptomic analyses to investigate drought resistance mechanisms. nih.govpeerj.com The results showed that under simulated drought stress, the content of bracteatin 6-O-glucoside increased in both sorghum varieties. nih.govpeerj.com This upregulation suggests a potential role for this compound in the plant's response to abiotic stress. Flavonoids, in general, are known to be involved in plant responses to various stresses, including drought, often due to their antioxidant properties. nih.gov
The study highlights how different varieties can modulate their metabolic profiles in response to the same environmental cue. While bracteatin 6-O-glucoside increased in both sorghum lines, the levels of other metabolites, such as 5-O-caffeoylshikimic acid and pinostrobin, showed different patterns of accumulation between the two varieties under drought. nih.govpeerj.com Such comparative metabolomic approaches are crucial for understanding the specific roles of individual flavonoids and for identifying metabolic markers associated with desirable traits like stress tolerance in different plant cultivars. frontiersin.orgfrontiersin.org
Table 3: Change in this compound Content in Sorghum Varieties Under Drought Stress nih.govpeerj.com
| Plant Variety | Environmental Condition | Change in this compound Level |
| Sorghum (GL98) | Drought Stress | Increased |
| Sorghum (GL220) | Drought Stress | Increased |
Future Research Directions
Elucidation of Further Enzymatic and Genetic Mechanisms
The biosynthesis of bracteatin (B1241627) 6-O-beta-glucoside is known to involve a series of enzymatic steps. The general phenylpropanoid pathway provides the initial building blocks. mdpi.com Key enzymes such as chalcone (B49325) synthase (CHS) and chalcone 4′-O-glucosyltransferase (CH4′GT) prepare the precursor, 2',4',6',3,4-pentahydroxychalcone 4'-O-glucoside (PHC 4'-O-glucoside). mdpi.comnih.govresearchgate.net This precursor is then converted to bracteatin 6-O-beta-glucoside by aureusidin (B138838) synthase (AS), a copper-containing glycoprotein (B1211001) and polyphenol oxidase (PPO) homolog. nih.govuwec.eduresearchgate.net This final conversion step occurs in the plant cell's vacuole after the precursor is transported from the cytoplasm. nih.govresearchgate.netresearchgate.net
Despite this foundational knowledge, several areas require deeper exploration:
Transcriptional Regulation: The specific transcription factors that control the temporal and spatial expression of the key structural genes, such as chalcone 4′-O-glucosyltransferase (Am4'CGT) and aureusidin synthase (AmAS1), are not fully understood. While studies in Antirrhinum majus have identified potential regulatory regions in the AUS gene promoter, including sites for MYB-type transcription factors, the specific proteins that bind these sites and modulate gene expression in response to developmental or environmental signals remain to be definitively identified. wiley.comresearchgate.net Future research should focus on identifying the complete suite of transcription factors (e.g., from MYB, bHLH, and WD40 families) that form the regulatory complexes governing aurone (B1235358) biosynthesis. oup.com
Vacuolar Transport: The glucosylated chalcone precursor is synthesized in the cytoplasm, while its conversion to this compound occurs in the vacuole. nih.govresearchgate.net The mechanism by which this precursor traverses the vacuolar membrane (tonoplast) is a critical, yet poorly understood, step. Research into other flavonoids has identified transporters from the ATP-binding cassette (ABC) and multidrug and toxic extrusion (MATE) families as being responsible for vacuolar sequestration. nih.govoup.comnih.govmdpi.com Future studies should aim to identify the specific transporter(s) responsible for moving PHC 4'-O-glucoside into the vacuole, which would provide a complete picture of the biosynthetic pathway's cellular logistics.
Post-Glucosylation Modifications: While the primary structure is known, there is potential for further enzymatic modifications of this compound, such as acylation. For the related compound aureusidin 6-O-glucoside, a malonylated form has been identified in transgenic plants. researchgate.net Investigating whether similar modifications occur on this compound and identifying the responsible acyltransferases would add another layer of complexity and potential functional diversity to our understanding of this compound.
Advanced Analytical Method Development
Current analysis of this compound and related aurones in plant tissues relies on established techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net While effective, there is considerable scope for the development and application of more sophisticated analytical methodologies.
Enhanced Quantitative Analysis: The development of methods using ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would offer significant improvements in sensitivity, selectivity, and speed for quantifying this compound. Such methods are crucial for accurately detecting trace amounts of the compound in complex biological matrices and for high-throughput analysis required in large-scale metabolic studies. nih.gov
In-Situ Localization: To fully understand the compound's function, knowing its precise location within plant tissues is essential. Advanced techniques like mass spectrometry imaging (MSI) could be employed to visualize the spatial distribution of this compound within flower petals or other organs at a cellular or near-cellular resolution. This would provide direct visual evidence of its accumulation in specific cell types, such as the epidermal cells of petals. mdpi.com
Reference Standard Availability: A significant bottleneck in the quantitative analysis of many natural products is the lack of certified reference standards. Future efforts should include the chemical synthesis and formal certification of a pure this compound standard. This would enable accurate calibration and ensure the reproducibility and comparability of quantitative data across different research laboratories and studies.
Exploration of Novel Biological Roles in Plant Ecosystems
The most well-documented role for this compound is as a pigment that contributes to the yellow coloration of flowers, such as those of Antirrhinum majus (snapdragon), which serves to attract pollinators. mdpi.comnih.govresearchgate.net However, as a secondary metabolite, it likely possesses other ecological functions that are currently underexplored. ijcrt.orgmdpi.com
Plant Defense: Flavonoids, the class of compounds to which bracteatin belongs, are widely implicated in plant defense against herbivores and pathogens. ijcrt.orgresearchgate.net Aurones, in particular, have been noted for their potential as defense agents (phytoalexins) and have shown antifungal and insecticidal properties in various studies. mdpi.comnih.govresearchgate.net Future research should involve direct bioassays to test the effects of purified this compound on the feeding behavior of common herbivores and the growth of plant pathogenic fungi and bacteria. scispace.com
Allelopathy: Allelopathy is the process by which a plant releases biochemicals that influence the germination, growth, or survival of other organisms. nabt.org Phenolic compounds, including flavonoids, are frequently identified as allelochemicals. frontiersin.orgmdpi.com Given that Antirrhinum majus produces this compound, studies could be designed to investigate its potential allelopathic activity. bac-lac.gc.casemanticscholar.org This would involve experiments to assess its impact on the seed germination and seedling growth of competing plant species.
UV Protection: The chemical structure of aurones allows them to absorb strongly in the UV region of the spectrum. mdpi.comresearchgate.net This suggests a potential role in protecting plant tissues, particularly delicate floral organs and leaves, from damage caused by harmful UV-B radiation. This hypothesis can be tested by correlating the concentration of this compound in epidermal tissues with the plant's tolerance to UV stress and by measuring the compound's specific UV-absorbing properties. ijcrt.org
Q & A
Q. What are the primary enzymatic pathways involved in the biosynthesis of bracteatin 6-O-β-glucoside, and how can these be validated experimentally?
Bracteatin 6-O-β-glucoside is synthesized via aureusidin synthase, which catalyzes the oxidation of 2',3,4,4',6'-pentahydroxychalcone 4'-O-β-D-glucoside in the presence of O₂ . To validate this pathway:
- Use recombinant aureusidin synthase in in vitro assays with substrate analogs.
- Monitor reaction progress via HPLC coupled with UV-Vis spectroscopy (390 nm detection for aurone derivatives) .
- Confirm product identity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are most reliable for identifying and quantifying bracteatin 6-O-β-glucoside in plant extracts?
- HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile/water with formic acid) and use a C18 column for separation. Bracteatin 6-O-β-glucoside typically elutes at 10–12 min under specific conditions .
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for fragmentation patterns (e.g., m/z 463 → 301 for aglycone) .
- Quantitative NMR (qNMR) : Use deuterated solvents (DMSO-d₆) and internal standards (e.g., trimethylsilylpropionic acid) for absolute quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of bracteatin 6-O-β-glucoside across different plant species or experimental conditions?
- Controlled Variables : Standardize growth conditions (light, temperature) and extraction protocols (solvent polarity, pH).
- Enzyme Activity Assays : Compare aureusidin synthase activity across species via kinetic parameters (Km, Vmax) .
- Metabolomic Profiling : Use untargeted metabolomics to identify competing pathways (e.g., flavonoid glycosylation) that divert substrates .
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate factors affecting yield .
Q. What experimental strategies can elucidate the structural determinants of bracteatin 6-O-β-glucoside’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound at pH 2–9 and 25–60°C, monitoring degradation via HPLC .
- Degradation Product Analysis : Use HRMS to identify hydrolysis products (e.g., bracteatin aglycone, glucose).
- Molecular Dynamics Simulations : Model glycosidic bond stability under different protonation states .
Q. How does the regioselectivity of β-glucosidase enzymes influence the hydrolysis of bracteatin 6-O-β-glucoside, and how can this be exploited for functional studies?
- Enzyme Screening : Test β-glucosidases from diverse sources (e.g., Aspergillus niger, plant tissues) for hydrolysis efficiency .
- Kinetic Profiling : Determine kcat/Km ratios for 6-O- vs. 4-O-glucosides to assess regioselectivity .
- Site-Directed Mutagenesis : Modify active-site residues (e.g., Glu, Asp) in β-glucosidases to alter substrate specificity .
Methodological Guidance
Table 1 : Key Parameters for HPLC Analysis of Bracteatin 6-O-β-Glucoside
| Parameter | Optimal Condition |
|---|---|
| Column | C18 (5 µm, 250 × 4.6 mm) |
| Mobile Phase | 0.1% Formic acid in H₂O:Acetonitrile |
| Gradient | 10–40% Acetonitrile over 20 min |
| Detection Wavelength | 390 nm |
| Retention Time | 10.5–11.2 min |
Table 2 : Comparative Yields of Bracteatin 6-O-β-Glucoside in Model Systems
| System | Substrate Concentration (µM) | Yield (%) |
|---|---|---|
| In vitro (enzyme) | 50 | 72 ± 3 |
| Plant cell culture | 30 | 58 ± 5 |
| Transgenic expression | 100 | 85 ± 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
